

## Application Notes and Protocols: Photoredox-Mediated Pinacol Coupling Reactions

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting photoredox-mediated **pinacol** coupling reactions. This powerful synthetic tool enables the formation of 1,2-diols, crucial building blocks in organic synthesis and drug development, under mild and efficient conditions.

### Introduction

The **pinacol** coupling reaction is a classic carbon-carbon bond-forming reaction that involves the reductive coupling of two carbonyl compounds to form a 1,2-diol.[1][2][3][4][5] Traditional methods often require harsh reducing agents. The advent of photoredox catalysis has revolutionized this transformation, allowing it to proceed under visible light irradiation with high efficiency and selectivity.[2][3][4][6] This approach relies on the generation of ketyl radicals from carbonyl compounds through a single-electron transfer (SET) process initiated by a photoexcited catalyst.[1][2][3][4]

# Key Advantages of Photoredox-Mediated Pinacol Coupling:

- Mild Reaction Conditions: Reactions are typically conducted at room temperature, preserving sensitive functional groups.
- High Efficiency: Many protocols offer excellent yields and selectivity.

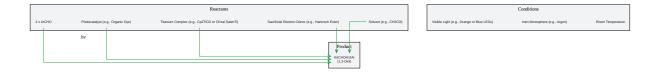


- Functional Group Tolerance: A broad range of functional groups are tolerated, enabling the synthesis of complex molecules.[6]
- Stereocontrol: Recent advancements have enabled highly diastereoselective and enantioselective transformations.[2][3][4]

## Application Highlight: Diastereoselective and Enantioselective Pinacol Coupling

A significant breakthrough in this field is the development of a highly diastereoselective and enantioselective photoredox **pinacol** coupling of aromatic aldehydes. This method, developed by Cozzi and coworkers, utilizes a chiral titanium Salen complex in conjunction with a redabsorbing organic dye as the photocatalyst.[2][3][4][7] The use of a red-absorbing dye allows for the selective excitation of the photocatalyst, avoiding undesired side reactions.[2][3][4] This system achieves excellent diastereoselectivity (favoring the d,l or syn diastereoisomer) and high enantiomeric excesses.[2][3][4][7]

### **General Reaction Scheme:**



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Caption: General workflow for photoredox-mediated **pinacol** coupling.

### **Data Presentation**





**Table 1: Optimization of Diastereoselective Pinacol** 

Coupling of p-Chlorobenzaldehyde

Entry	Photoc atalyst (mol%)	Additiv e (mol%)	Solven t	Light Source	Time (h)	Conve rsion (%)	Yield (%)	d.r. (d,l:me so)
1	[nPr- DMQA] +[BF <sub>4</sub> ]- (1)	Cp <sub>2</sub> TiCl <sub>2</sub> (5)	CH2Cl2	Orange LED	24	>95	90	>20:1
2	[nPr- DMQA] +[BF <sub>4</sub> ] <sup>-</sup> (1)	-	CH2Cl2	Orange LED	24	<5	-	-
3	-	Cp <sub>2</sub> TiCl <sub>2</sub> (5)	CH <sub>2</sub> Cl <sub>2</sub>	Orange LED	24	<5	-	-
4	[nPr- DMQA] +[BF <sub>4</sub> ] <sup>-</sup> (1)	Cp <sub>2</sub> TiCl <sub>2</sub> (5)	CH2Cl2	No light	24	0	-	-
5	Ru(bpy) 3Cl <sub>2</sub> (1)	Cp <sub>2</sub> TiCl <sub>2</sub> (5)	CH <sub>2</sub> Cl <sub>2</sub>	Blue LED	24	>95	85	1:1
6	Eosin Y (2)	Cp <sub>2</sub> TiCl <sub>2</sub> (5)	CH <sub>2</sub> Cl <sub>2</sub>	Green LED	48	60	50	2:1

Data synthesized from the study by Cozzi et al.[2][3][4][7]

# Table 2: Substrate Scope for Enantioselective Pinacol Coupling



Entry	Aldehyde	Yield (%)	d.r. (d,l:meso)	ee (%)
1	Benzaldehyde	85	>20:1	90
2	p- Chlorobenzaldeh yde	92	>20:1	92
3	p- Methoxybenzald ehyde	88	>20:1	88
4	2- Naphthaldehyde	82	>20:1	85
5	o- Chlorobenzaldeh yde	65	10:1	70

Data synthesized from the study by Cozzi et al. using a chiral Ti(Salen) complex.[2][3][4][7]

## **Experimental Protocols**

# Protocol 1: General Procedure for Diastereoselective Photoredox Pinacol Coupling

### Materials:

- Aromatic aldehyde (0.2 mmol, 1.0 equiv)
- [nPr-DMQA]+[BF4]- (1 mol%)
- Cp<sub>2</sub>TiCl<sub>2</sub> (5 mol%)
- Hantzsch ester (0.24 mmol, 1.2 equiv)
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (2.0 mL)
- Schlenk tube or vial with a magnetic stir bar



· Orange LED light source

#### Procedure:

- To a Schlenk tube under an argon atmosphere, add the aromatic aldehyde, [nPr-DMQA]+[BF4]-, Cp2TiCl2, and Hantzsch ester.
- Add anhydrous CH<sub>2</sub>Cl<sub>2</sub> via syringe.
- Seal the tube and stir the reaction mixture at room temperature.
- Irradiate the mixture with an orange LED light source (e.g., Kessil lamp) placed approximately 5 cm from the reaction vessel.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by opening the tube to the air.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired 1,2-diol.

# Protocol 2: General Procedure for Enantioselective Photoredox Pinacol Coupling

#### Materials:

- Aromatic aldehyde (0.2 mmol, 1.0 equiv)
- [nPr-DMQA]+[BF<sub>4</sub>]- (1 mol%)
- Chiral Ti(Salen) complex (5 mol%)
- Hantzsch ester (0.24 mmol, 1.2 equiv)
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (2.0 mL)



- · Schlenk tube or vial with a magnetic stir bar
- Orange LED light source

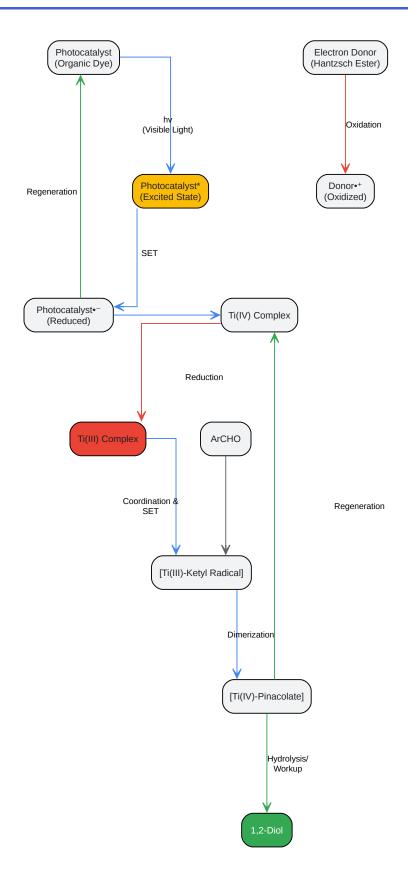
#### Procedure:

- Follow the same procedure as Protocol 1, substituting the Cp<sub>2</sub>TiCl<sub>2</sub> with the chiral Ti(Salen) complex.
- Purification and analysis of the product should include determination of the diastereomeric ratio by <sup>1</sup>H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

## **Mechanistic Pathway**

The proposed mechanism for the diastereoselective and enantioselective **pinacol** coupling involves a synergistic interaction between the photocatalyst and the titanium complex.





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Caption: Proposed catalytic cycle for Ti-mediated photoredox pinacol coupling.





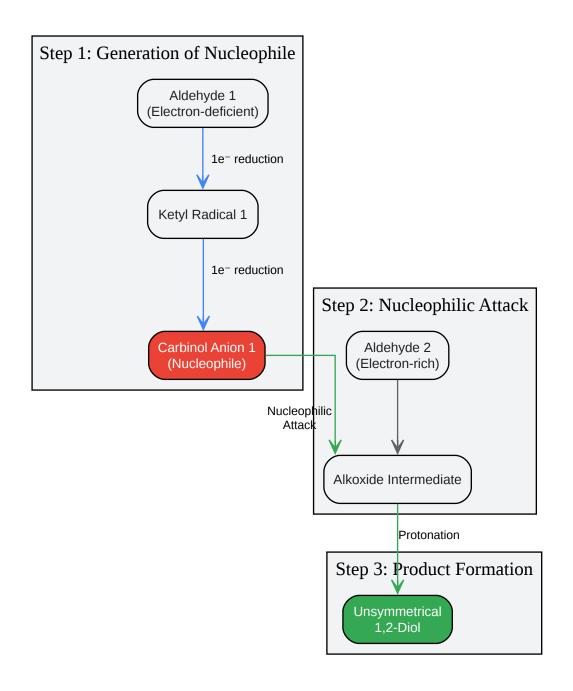


The process begins with the excitation of the photocatalyst by visible light.[2] The excited photocatalyst is then reductively quenched by a sacrificial electron donor, such as Hantzsch's ester, to generate a reduced photocatalyst and an oxidized donor.[2] The reduced photocatalyst then transfers an electron to the Ti(IV) complex, reducing it to the active Ti(III) species.[2][3][4] The Ti(III) complex coordinates to the aldehyde and facilitates its single-electron reduction to a ketyl radical.[1][2] Two of these titanium-complexed ketyl radicals then dimerize to form a titanium **pinacol**ate intermediate, which, after workup, affords the desired 1,2-diol and regenerates the Ti(IV) complex.[2] The use of a chiral ligand on the titanium center allows for the stereocontrol of the coupling reaction.[2][3][4]

## **Cross-Pinacol Coupling**

Recent advancements have also enabled the photocatalytic cross-**pinacol** coupling of two different carbonyl compounds to produce unsymmetrical 1,2-diols.[8] This transformation proceeds through an umpolung strategy where one carbonyl compound is converted into a nucleophilic carbinol anion via a two-electron reduction, which then attacks a second, more electrophilic carbonyl compound.[8]





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Caption: Logical workflow for photocatalytic cross-pinacol coupling.

This methodology significantly expands the synthetic utility of photoredox **pinacol** couplings, providing access to a wider range of complex diol structures.[8]

### Conclusion







Photoredox-mediated **pinacol** coupling reactions represent a powerful and versatile tool for the synthesis of 1,2-diols. The mild reaction conditions, high efficiency, and potential for stereocontrol make this an attractive methodology for applications in academic research and industrial drug development. The protocols and data presented herein provide a solid foundation for researchers to implement and further explore this exciting area of photochemistry.

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